Welcome to the BenchChem Online Store!
molecular formula C10H12O4 B8391643 3,5-Dimethoxy-4-methylphenyl formate

3,5-Dimethoxy-4-methylphenyl formate

Cat. No. B8391643
M. Wt: 196.20 g/mol
InChI Key: MYCAOHQYISWJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434707B2

Procedure details

To a solution of 3,5-dimethoxy-4-methylbenzaldehyde (3.0 g, 16.8 mmol) in CH2Cl2 (35 mL) was added meta-chloroperoxybenzoic acid (77% purity; 5.8 g, 25.9 mmol). After stirring at room temperature for 19 hrs, additional meta-chloroperoxybenzoic acid (77% purity; 3.5 g, 15.6 mmol) was added. After heating for 4 hrs at 40° C. and cooling to room temperature, 10% aqueous Na2S2O5 was added and the mixture was stirred for 30 min. The mixture was diluted with CH2Cl2 and the layers separated. The organics were washed with 10% aqueous Na2S2O5, ˜5% aqueous NaHCO3 and brine then dried over MgSO4 and concentrated to give 3,5-dimethoxy-4-methylphenyl formate as a yellow solid (2.9 g, 88% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25.9 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15.6 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:12][CH3:13])[C:10]=1[CH3:11])C=O.ClC1C=C(C=CC=1)[C:18]([O:20]O)=[O:19]>C(Cl)Cl>[CH:18]([O:20][C:5]1[CH:8]=[C:9]([O:12][CH3:13])[C:10]([CH3:11])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1C)OC
Name
Quantity
25.9 mmol
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.6 mmol
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 19 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 4 hrs at 40° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organics were washed with 10% aqueous Na2S2O5, ˜5% aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(=O)OC1=CC(=C(C(=C1)OC)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.